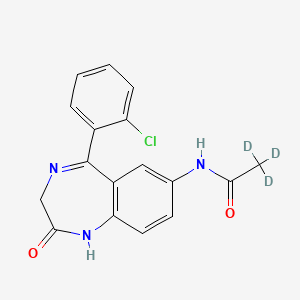
6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate is a specialized compound used primarily in proteomics research. This compound integrates biotinylation with a phosphorofluoridate group, which is known for its reactivity with certain enzyme active sites. The inclusion of a deuterium label (d7) enhances its utility in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate involves multiple steps, starting with the biotinylation of aminohexyl groups. The isopropyl-d7 phosphorofluoridate is then introduced under controlled conditions to ensure the stability and purity of the final product. Specific reaction conditions, such as temperature, pH, and solvent choice, are critical to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to maintain consistent quality. The process includes rigorous quality control measures to ensure the compound meets the required standards for research applications .
Análisis De Reacciones Químicas
Types of Reactions
6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the biotinyl group, affecting its binding properties.
Reduction: This reaction can alter the phosphorofluoridate group, impacting its reactivity.
Substitution: This reaction can replace functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biotinyl sulfoxides, while reduction can produce biotinyl amines .
Aplicaciones Científicas De Investigación
6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate is widely used in scientific research, including:
Chemistry: Used as a reagent for labeling and detecting proteins.
Biology: Utilized in studying enzyme kinetics and protein interactions.
Medicine: Applied in drug development and diagnostic assays.
Industry: Employed in the production of biotinylated compounds for various applications
Mecanismo De Acción
The compound exerts its effects through the biotinylation of proteins, which allows for the specific binding to streptavidin or avidin. This interaction is used to isolate and study proteins of interest. The phosphorofluoridate group reacts with enzyme active sites, providing a means to study enzyme mechanisms and inhibition .
Comparación Con Compuestos Similares
Similar Compounds
6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate, Hemihydrate: Lacks the deuterium label, making it less suitable for certain applications.
Biotinylated Phosphorofluoridates: Similar in structure but may differ in the length of the linker or the specific labeling group.
Uniqueness
The inclusion of the deuterium label (d7) in 6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate enhances its stability and allows for more precise studies in mass spectrometry and other analytical techniques .
Propiedades
Fórmula molecular |
C19H35FN3O5PS |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[fluoro(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phosphoryl]oxyhexyl]pentanamide |
InChI |
InChI=1S/C19H35FN3O5PS/c1-14(2)28-29(20,26)27-12-8-4-3-7-11-21-17(24)10-6-5-9-16-18-15(13-30-16)22-19(25)23-18/h14-16,18H,3-13H2,1-2H3,(H,21,24)(H2,22,23,25)/t15-,16-,18-,29?/m0/s1/i1D3,2D3,14D |
Clave InChI |
KDPHOPZAOAVYRV-DNTFFSIHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OP(=O)(OCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)F |
SMILES canónico |
CC(C)OP(=O)(OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


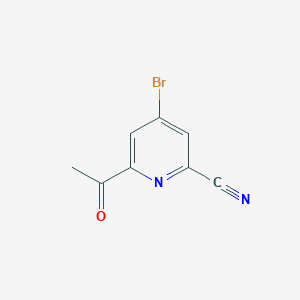


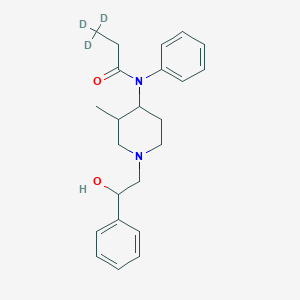
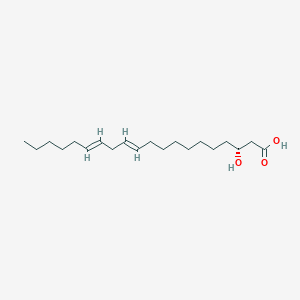

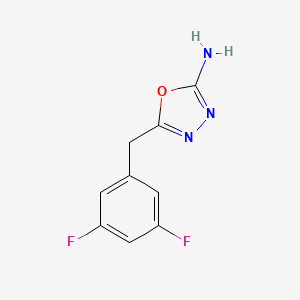

![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)
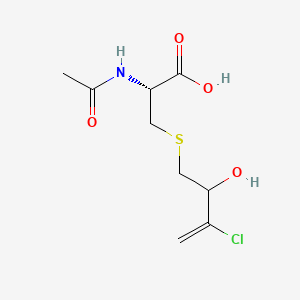

![(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)
